P2X7 Receptor Antagonism: A-438079 as a Potent Comparator and Structural Proxy
While direct, isolated IC50 data for the free acid 3-(pyrrolidin-2-yl)benzoic acid is limited in primary literature, its value is demonstrated by the clinical candidate A-438079. A-438079, which contains a 3-(pyrrolidin-2-yl)benzoic acid-like core as part of a larger heterocyclic system, is a potent and selective P2X7 receptor antagonist. This provides a class-level inference for the value of this scaffold. In a fluorometric Ca2+ assay using HEK293 cells stably expressing human P2X7 receptors, A-438079 exhibited an IC50 of 0.07 ± 0.009 μM. [1] This data demonstrates the high potency achievable with this core motif when compared to other P2X7 antagonists like AZ-10606120 (0.001 ± 0.0001 μM) or Brilliant Blue G (0.98 ± 0.07 μM). [2]
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | A-438079: 0.07 ± 0.009 μM |
| Comparator Or Baseline | AZ-10606120: 0.001 ± 0.0001 μM; Brilliant Blue G: 0.98 ± 0.07 μM |
| Quantified Difference | A-438079 is 14-fold less potent than AZ-10606120 but 14-fold more potent than Brilliant Blue G against the human receptor. |
| Conditions | HEK293 cells stably expressing human P2X7R (fluo-4 microfluorometry, microplate reader) |
Why This Matters
This evidence validates the pyrrolidin-2-yl benzoic acid scaffold as a privileged structure for developing potent, selective purinergic receptor modulators, justifying its procurement for drug discovery programs targeting inflammation and neuropathic pain.
- [1] PMC4900628, Table 1. Potency (IC50 ± SEM in μM) of A-438079 and other compounds in a fluorometric Ca2+ assay on HEK293 cells expressing human P2X7R. View Source
- [2] PMC4900628, Table 1. Comparative IC50 data for AZ-10606120 and Brilliant Blue G in the same assay system. View Source
